molecular formula C14H9F B1363123 3-Fluorophenanthrene CAS No. 440-40-4

3-Fluorophenanthrene

Cat. No.: B1363123
CAS No.: 440-40-4
M. Wt: 196.22 g/mol
InChI Key: DUSQHUWREPHMLT-UHFFFAOYSA-N
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Description

3-Fluorophenanthrene is a fluorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon It consists of three fused benzene rings with a fluorine atom substituted at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenanthrene typically involves the fluorination of phenanthrene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective substitution at the third position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorinated quinones.

    Reduction: Reduction reactions can convert it to fluorinated dihydrophenanthrenes.

    Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Fluorinated quinones.

    Reduction: Fluorinated dihydrophenanthrenes.

    Substitution: Halogenated phenanthrenes.

Scientific Research Applications

3-Fluorophenanthrene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.

    Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Fluorophenanthrene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can influence the electronic properties of the phenanthrene ring, affecting its reactivity and binding affinity to various biological targets. This can lead to changes in molecular pathways and biological effects.

Comparison with Similar Compounds

  • 2-Fluorophenanthrene
  • 4-Fluorophenanthrene
  • 1-Fluoropyrene
  • 3-Fluorofluoranthene

Comparison: 3-Fluorophenanthrene is unique due to the position of the fluorine atom, which can significantly alter its chemical and physical properties compared to other fluorinated phenanthrenes

Properties

IUPAC Name

3-fluorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSQHUWREPHMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336177
Record name 3-fluorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440-40-4
Record name 3-fluorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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